molecular formula C19H22N2 B5874497 2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole

2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole

Cat. No.: B5874497
M. Wt: 278.4 g/mol
InChI Key: VIMHAQGQVSNOHO-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the process may require heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methyl group.

    Reduction: Reduction reactions may target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of benzimidazole N-oxides or carboxylic acids.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 2-Tert-butyl-1-[(4-methylphenyl)sulfonyl]aziridine
  • 2-Tert-butyl-4-methylphenol
  • 2-Tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol

Uniqueness: 2-Tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14-9-11-15(12-10-14)13-21-17-8-6-5-7-16(17)20-18(21)19(2,3)4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMHAQGQVSNOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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